molecular formula C7H7BClFO3 B2500302 (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid CAS No. 1628684-10-5

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

Cat. No.: B2500302
CAS No.: 1628684-10-5
M. Wt: 204.39
InChI Key: GEHVMMGKDMOFQJ-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with chloro, fluoro, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Scientific Research Applications

Safety and Hazards

The safety information for “(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Future Directions

The future directions for “(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid” and other boronic acids are promising. Given their various biological activities and their potential as sensors and delivery systems, there is a growing interest in these compounds . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is typically stored in an inert atmosphere at 2-8°C , suggesting that it is stable under normal storage conditions.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industrial applications .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as temperature and atmospheric conditions . For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it is stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-6-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. These substituents can also affect the electronic properties of the compound, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(4-chloro-2-fluoro-6-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHVMMGKDMOFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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